molecular formula C11H12ClF2N3 B12225475 N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine

N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12225475
M. Wt: 259.68 g/mol
InChI Key: ZZRNYRLLAACUHB-UHFFFAOYSA-N
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Description

N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a 2,3-difluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-difluorobenzyl bromide with 1-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The benzyl group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkali metal hydroxides or alkoxides in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine is unique due to the combination of the pyrazole ring and the 2,3-difluorobenzyl group. This structure provides a balance of electronic properties and steric effects, making it suitable for a wide range of applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H12ClF2N3

Molecular Weight

259.68 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H11F2N3.ClH/c1-16-7-9(6-15-16)14-5-8-3-2-4-10(12)11(8)13;/h2-4,6-7,14H,5H2,1H3;1H

InChI Key

ZZRNYRLLAACUHB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

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